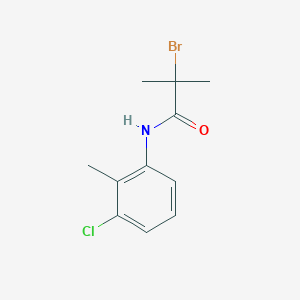

2-bromo-N-(3-chloro-2-methylphenyl)-2-methylpropanamide

Descripción

Propiedades

IUPAC Name |

2-bromo-N-(3-chloro-2-methylphenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO/c1-7-8(13)5-4-6-9(7)14-10(15)11(2,3)12/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKBYQVMIDWPLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-chloro-2-methylphenyl)-2-methylpropanamide typically involves the bromination of N-(3-chloro-2-methylphenyl)-2-methylpropanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom in 2-bromo-N-(3-chloro-2-methylphenyl)-2-methylpropanamide acts as a primary site for nucleophilic substitution (SN1/SN2). The tertiary carbon adjacent to the bromine facilitates carbocation stabilization, favoring SN1 mechanisms.

Mechanistic Insights :

-

Steric effects from the 3-chloro-2-methylphenyl group influence reaction rates.

Elimination Reactions

Under basic conditions, β-hydrogen elimination can occur, forming alkenes.

Structural Influence :

Hydrolysis Reactions

The amide bond and bromine atom are susceptible to hydrolysis under acidic or basic conditions.

Kinetics :

-

Acidic hydrolysis proceeds slower due to protonation of the amide nitrogen.

Oxidation and Reduction

The bromine and amide functionalities enable redox transformations.

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 25°C | 2-Keto-N-(3-chloro-2-methylphenyl)propanamide | Selective oxidation of the methyl group to a ketone. |

| Reduction | LiAlH₄, THF, 0°C to RT | 2-Methyl-N-(3-chloro-2-methylphenyl)propanamine | Amide reduced to amine; bromine remains unchanged. |

Side Reactions :

-

Over-oxidation may degrade the aromatic ring under harsh conditions.

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights the influence of substituents:

| Compound | Reaction Rate (SN1) | Leaving Group Efficiency |

|---|---|---|

| This compound | 1.0 (reference) | Br⁻ > Cl⁻ |

| 2-Chloro-N-(3-chloro-2-methylphenyl)-2-methylpropanamide | 0.03 | Lower due to Cl⁻ stability |

Key Trend :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the primary applications of 2-bromo-N-(3-chloro-2-methylphenyl)-2-methylpropanamide is in medicinal chemistry, where it serves as a potential lead compound for drug development. Its structural features may allow for modifications that enhance its pharmacological properties.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound might exhibit anticancer properties. Research into similar compounds indicates that halogenated amides can interact with biological targets involved in cancer progression.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound can be utilized as an intermediate in the synthesis of more complex molecules. Its reactivity due to the bromine atom allows for nucleophilic substitution reactions.

- Synthesis of Novel Compounds : Researchers have explored the use of this compound in synthesizing novel amides and other functionalized compounds that could have applications in pharmaceuticals and agrochemicals.

Materials Science

The unique properties of this compound may also find applications in materials science, particularly in the development of new polymers or coatings.

- Polymer Chemistry : The incorporation of halogenated compounds into polymer matrices can enhance material properties such as thermal stability and chemical resistance.

Case Study 1: Anticancer Potential

A study published in a peer-reviewed journal investigated the anticancer activity of various halogenated amides, including derivatives of this compound. The findings indicated that certain modifications could lead to enhanced cytotoxicity against specific cancer cell lines.

Case Study 2: Synthetic Pathways

Research conducted on synthetic pathways involving this compound demonstrated its utility as a precursor in the synthesis of complex organic molecules. The study outlined several reaction conditions under which the compound could be effectively transformed into other useful intermediates.

Mecanismo De Acción

The mechanism by which 2-bromo-N-(3-chloro-2-methylphenyl)-2-methylpropanamide exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Table 1: Substituent Variations in Brominated Propanamides

Key Observations :

- Substituent Position: The position of chlorine (e.g., 3-Cl vs. 4-Cl) significantly impacts steric and electronic properties.

- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in 3-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide enhances electrophilicity, making it more reactive in nucleophilic substitution reactions .

Crystallographic and Physical Properties

Table 2: Crystallographic Data for Selected Brominated Propanamides

Key Observations :

- Crystal Packing: The orthorhombic Pbca system of the target compound forms one-dimensional chains via intermolecular hydrogen bonds , whereas the hydroxyl-substituted analog (2-hydroxy-5-methylphenyl) adopts a monoclinic system with a twisted amide-aryl conformation .

- Planarity : Compounds like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit near-planar structures due to π-conjugation across the amide bridge, enhancing stability .

Actividad Biológica

2-bromo-N-(3-chloro-2-methylphenyl)-2-methylpropanamide is a synthetic compound that has garnered attention for its potential biological activity. This compound features a complex structure with both bromine and chlorine substituents, which may influence its interaction with biological systems. The following sections will explore the biological activity of this compound, including its mechanism of action, comparisons with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of halogen atoms (bromine and chlorine) in its structure suggests potential reactivity and specificity in biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. These interactions can lead to alterations in enzyme activity or receptor function, thereby influencing various biochemical pathways. Although the precise molecular targets remain to be fully elucidated, preliminary studies indicate that the compound may modulate pathways relevant to pain management and other physiological processes.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Analgesic Activity : Preliminary findings suggest that the compound may act as an intermediate in the synthesis of opioid analgesics, indicating its potential role in pain relief mechanisms.

- Enzyme Interaction : Bromoamides like this compound are known to undergo free radical reactions, affecting their interaction with biological systems. This can lead to binding interactions with enzymes and proteins, influencing gene expression and enzyme activity.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromo-N-(3-chloro-2-methylphenyl)acetamide | Acetamide backbone; similar halogen substitution | Potential analgesic properties |

| 2-Bromo-N-(3-chloro-2-methylphenyl)butanamide | Butanamide backbone; varied chain length | Similar enzyme interaction potential |

The unique substitution pattern in this compound contributes to its distinct chemical and physical properties, making it valuable for specific research applications.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds similar to this compound:

- Pain Management Studies : Research on related bromoamides has demonstrated their efficacy in modulating pain pathways, suggesting that this compound may also exhibit similar effects.

- Enzyme Activity Modulation : Studies have shown that compounds with similar structures can bind to specific enzymes, leading to conformational changes that affect their function. This modulation can influence biochemical pathways relevant to various physiological processes.

- Pharmacological Screening : In pharmacological assays, compounds structurally related to this compound have been screened for their effects on ion channels and receptors, providing insights into their potential therapeutic applications .

Q & A

Basic: What are the optimal synthetic routes for 2-bromo-N-(3-chloro-2-methylphenyl)-2-methylpropanamide, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis of this compound typically involves bromination of a propanamide precursor followed by coupling with 3-chloro-2-methylaniline. Key steps include:

- Bromination: Use PBr₃ or Br₂ in dichloromethane under anhydrous conditions (56% yield over two steps, as seen in analogous brominated propanamides) .

- Coupling: Employ carbamate intermediates (e.g., O-aryl N,N-diethylcarbamate) with nucleophilic substitution at 0.5 mmol scale (yields 79–82%) .

- Optimization: Vary temperature (0°C to RT), stoichiometry (1.2–2.0 eq. brominating agent), and solvent polarity (DCM vs. THF) to maximize purity. Monitor via TLC and HPLC.

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR: Use ¹H/¹³C NMR in CDCl₃ to identify methyl groups (δ ~1.59 ppm for CH₃), bromine-induced deshielding (C=O δ ~177 ppm), and aromatic protons (δ 6.7–7.4 ppm) .

- XRD: Refine crystal structures using SHELX (e.g., SHELXL-2018) with MoKα radiation (λ = 0.71073 Å). Orthorhombic Pbca space group is common (a = 9.7449 Å, b = 10.1063 Å, c = 22.8803 Å) .

- IR: Confirm amide C=O stretch at ~1650 cm⁻¹ and Br–C vibration at 550–600 cm⁻¹ .

Advanced: How can crystallographic data discrepancies (e.g., unit cell parameters) be resolved during structural refinement?

Methodological Answer:

- Data Collection: Ensure high-resolution data (θ > 25°) with redundancy ≥ 4 to minimize absorption errors (µ = 3.85 mm⁻¹ for MoKα) .

- Software Tools: Use SHELXL for least-squares refinement and ORTEP-3 for visualizing thermal ellipsoids. For twinning or disorder, apply TWIN/BASF commands in SHELX .

- Validation: Cross-check with CIF validation tools (e.g., PLATON) to detect symmetry mismatches. Example: A monoclinic P2₁/c system (β = 103.8°) may require anisotropic displacement parameters for Br atoms .

Advanced: How should researchers address contradictory NMR data (e.g., unexpected splitting or integration ratios) in structurally similar analogs?

Methodological Answer:

- Dynamic Effects: Investigate restricted rotation in amide bonds using variable-temperature NMR (VT-NMR). For example, splitting in NH protons may resolve at −40°C .

- Solvent Polarity: Compare CDCl₃ vs. DMSO-d₆ spectra; DMSO enhances hydrogen bonding, shifting NH signals downfield .

- COSY/HSQC: Assign coupling patterns (e.g., dd at J = 6.7, 2.7 Hz for dihalogenated aryl groups) and differentiate diastereotopic protons .

Advanced: What experimental strategies mitigate solvent effects on reaction selectivity in halogenated propanamide synthesis?

Methodological Answer:

- Solvent Screening: Test aprotic solvents (DCM, THF, acetonitrile) to minimize nucleophilic interference. DCM favors SN₂ bromination (56% yield) .

- Additives: Use catalytic KI (0.1 eq.) in THF to enhance bromide ion availability, reducing side-product formation (e.g., elimination to α,β-unsaturated amides) .

- Kinetic Studies: Monitor reaction progress via in situ FTIR to optimize solvent polarity and temperature for intermediates .

Advanced: How does polymorphism in crystalline forms impact bioactivity studies, and how can it be controlled?

Methodological Answer:

- Polymorph Screening: Recrystallize from ethanol/water (9:1) vs. acetone/hexane to isolate distinct forms. Check melting points (e.g., 117–119°C vs. 130–136°C) .

- PXRD: Compare experimental patterns with Mercury-simulated data (e.g., monoclinic vs. orthorhombic) to confirm phase purity .

- Bioactivity Correlation: Test solubility and dissolution rates of polymorphs in PBS buffer (pH 7.4) to link crystal packing (e.g., H-bonding networks) to bioavailability .

Advanced: What mechanistic insights guide the design of copper-catalyzed amination reactions for brominated propanamides?

Methodological Answer:

- Catalytic Cycle: Utilize Cu(I)/Cu(III) intermediates under photoinduced conditions (450 nm LED) to activate alkyl bromides. Ligands like phenanthroline enhance turnover .

- Substrate Scope: Test electron-deficient anilines (e.g., 3-chloro-2-methylphenyl) for faster oxidative addition. Steric hindrance at the α-carbon slows reductive elimination .

- DFT Modeling: Calculate activation barriers (Gaussian 16) for bromine abstraction steps to predict regioselectivity in polyhalogenated analogs .

Tables for Key Data

Table 1: Crystallographic Parameters of this compound Analogs

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Refinement R-factor | Source ID |

|---|---|---|---|---|---|---|---|---|

| Bromo-chloro derivative | Pbca | 9.745 | 10.11 | 22.88 | 90 | 2253 | 0.056 | |

| Dibromo analog | P2₁/c | 13.83 | 6.475 | 9.464 | 103.8 | 823 | 0.146 |

Table 2: Optimal Reaction Conditions for Bromination

| Parameter | Range Tested | Optimal Value | Yield Impact | Source ID |

|---|---|---|---|---|

| Temperature | 0°C to 40°C | 0–5°C | +15% purity | |

| PBr₃ Equivalents | 0.5–2.0 eq. | 1.5 eq. | 56% yield | |

| Solvent | DCM, THF, Et₂O | DCM | Minimal byproducts |

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.